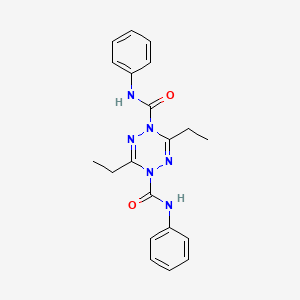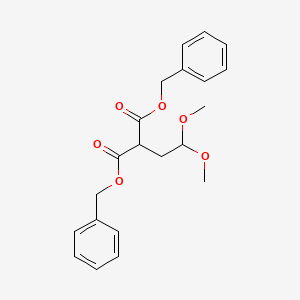![molecular formula C17H15N3S B12529714 1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)
1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl- is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl- typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones. One common method is the Bamberger triazine synthesis, which involves the reaction of an amidrazone with a 1,2-dicarbonyl compound under acidic conditions . Another approach is the nucleophilic substitution of a pre-prepared triazine ring with appropriate substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the triazine ring .
Aplicaciones Científicas De Investigación
1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact mechanism depends on the specific application and the target organism or system .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar triazine core but have additional triazole rings, which can enhance their biological activities.
1,3,5-Triazines: These compounds have a different arrangement of nitrogen atoms in the ring and are commonly used in the production of resins and dyes.
Uniqueness
1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl- is unique due to its specific substitution pattern and the presence of a thione group.
Propiedades
Fórmula molecular |
C17H15N3S |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
5-[(4-methylphenyl)methyl]-3-phenyl-1H-1,2,4-triazine-6-thione |
InChI |
InChI=1S/C17H15N3S/c1-12-7-9-13(10-8-12)11-15-17(21)20-19-16(18-15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,21) |
Clave InChI |
IKPQKPOEPXQJQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=NC(=NNC2=S)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


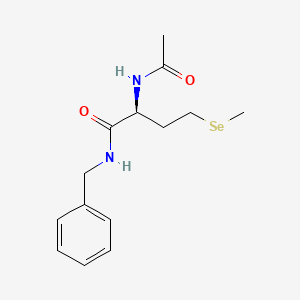
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12529645.png)

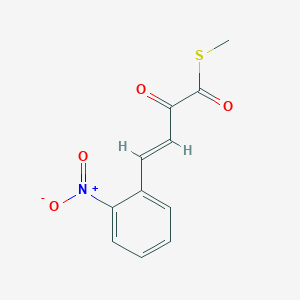
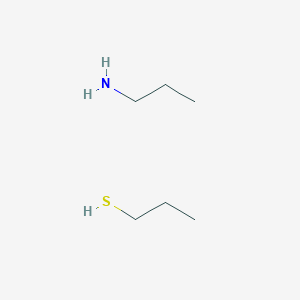


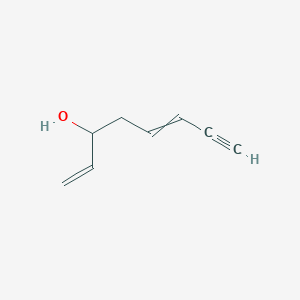
![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
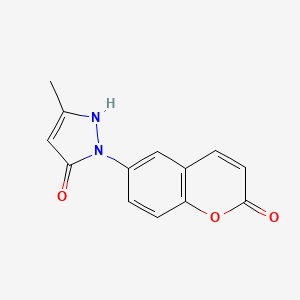
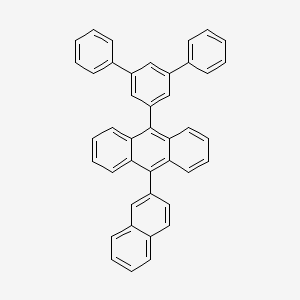
![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
